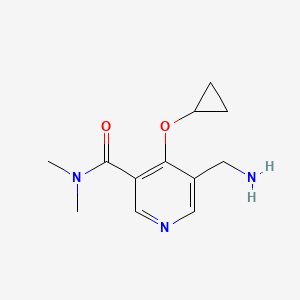
N-Me-D-Thr-OH.HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-D-threonine hydrochloride is a chemical compound with the molecular formula C5H11NO3. It is a derivative of the amino acid threonine, where the amino group is methylated. This compound is often used in peptide synthesis and has various applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
N-Methyl-D-threonine hydrochloride can be synthesized through the methylation of D-threonine. The process involves the use of methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base like sodium hydroxide. The reaction typically occurs in an aqueous or alcoholic solution at a controlled temperature to ensure the selective methylation of the amino group.
Industrial Production Methods
Industrial production of N-Methyl-D-threonine hydrochloride involves large-scale methylation reactions using automated reactors. The process is optimized for high yield and purity, with stringent control over reaction conditions such as temperature, pH, and concentration of reactants. The final product is purified through crystallization or chromatography techniques to obtain the hydrochloride salt.
Analyse Chemischer Reaktionen
Types of Reactions
N-Methyl-D-threonine hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form N-methyl-D-threoninol.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: N-Methyl-D-threonine ketone or aldehyde.
Reduction: N-Methyl-D-threoninol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-Methyl-D-threonine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its role in protein structure and function, particularly in the context of N-methylated peptides.
Medicine: Investigated for its potential therapeutic applications, including its use in drug design and development.
Industry: Utilized in the production of specialized chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of N-Methyl-D-threonine hydrochloride involves its incorporation into peptides and proteins. The methylation of the amino group increases the compound’s conformational rigidity, membrane permeability, and resistance to proteolysis. These properties make it a valuable component in the design of stable and bioactive peptides.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-Methyl-L-threonine hydrochloride
- N-Methyl-D-serine hydrochloride
- N-Methyl-D-alanine hydrochloride
Uniqueness
N-Methyl-D-threonine hydrochloride is unique due to its specific stereochemistry and the presence of both a methylated amino group and a hydroxyl group. This combination of features imparts distinct chemical and biological properties, making it a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C5H12ClNO3 |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
(2R,3R)-3-hydroxy-2-(methylamino)butanoic acid;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6-2)5(8)9;/h3-4,6-7H,1-2H3,(H,8,9);1H/t3-,4-;/m1./s1 |
InChI-Schlüssel |
UWKHRQZXUDAOKR-VKKIDBQXSA-N |
Isomerische SMILES |
C[C@H]([C@H](C(=O)O)NC)O.Cl |
Kanonische SMILES |
CC(C(C(=O)O)NC)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


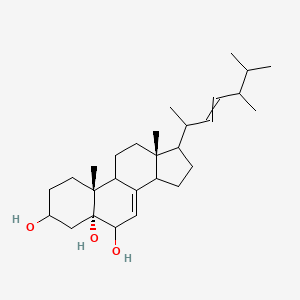
![N-[4-Methyl-3-[6-(4-Methylpiperazin-1-Yl)-4-Oxidanylidene-Quinazolin-3-Yl]phenyl]-2-Morpholin-4-Yl-Pyridine-4-Carboxamide](/img/structure/B14803538.png)
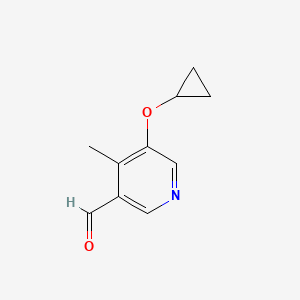
![1-[2-(5-amino-1,3,4-oxadiazol-2-yl)ethyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14803547.png)


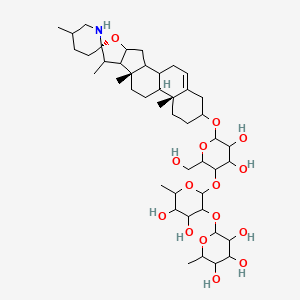
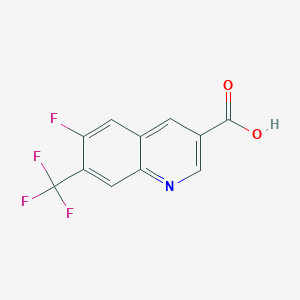
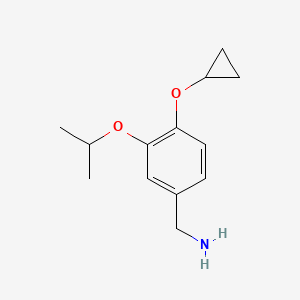
![3-Bromo-7-fluoro-5-methoxy-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B14803584.png)
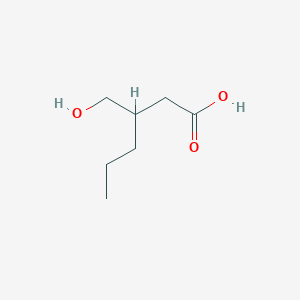
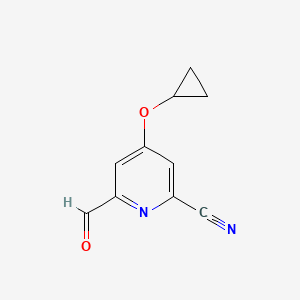
![3-bromo-4-tert-butyl-N'-[(naphthalen-1-yloxy)acetyl]benzohydrazide](/img/structure/B14803593.png)
